1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro-
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Overview
Description
1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- is a derivative of naphthoquinone, characterized by the presence of chlorine atoms and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- typically involves the chlorination of 1,4-naphthoquinone under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the desired positions on the naphthoquinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The compound’s molecular targets include enzymes involved in redox balance and cellular respiration pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the chlorine atoms and hydrogenation.
2,3-Dichloro-1,4-naphthoquinone: A similar compound with fewer chlorine atoms.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with different chemical properties.
Properties
CAS No. |
6317-88-0 |
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Molecular Formula |
C10H6Cl4O2 |
Molecular Weight |
300.0 g/mol |
IUPAC Name |
2,3,6,7-tetrachloro-5,6,7,8-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6Cl4O2/c11-5-1-3-4(2-6(5)12)10(16)8(14)7(13)9(3)15/h5-6H,1-2H2 |
InChI Key |
OJNHEOPOUOUGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC2=C1C(=O)C(=C(C2=O)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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